1-(4-Nitrophenethyl)-3-propylurea

Description

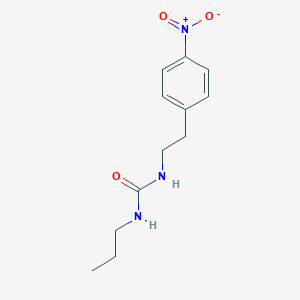

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-nitrophenyl)ethyl]-3-propylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-2-8-13-12(16)14-9-7-10-3-5-11(6-4-10)15(17)18/h3-6H,2,7-9H2,1H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLMLRQJNKLJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470740 | |

| Record name | N-[2-(4-Nitrophenyl)ethyl]-N'-propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149340-93-2 | |

| Record name | N-[2-(4-Nitrophenyl)ethyl]-N'-propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Nitrophenethyl)-3-propylurea: Physicochemical Properties, Synthesis, and Biological Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Physicochemical Properties

1-(4-Nitrophenethyl)-3-propylurea is a synthetic organic compound featuring a urea linkage, a propyl group, and a 4-nitrophenethyl moiety.

Table 1: Core Compound Identifiers and Predicted Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | This compound | N/A |

| CAS Number | 149340-93-2 | [1][2] |

| Molecular Formula | C12H17N3O3 | [1][2] |

| Molecular Weight | 251.28 g/mol | [3] |

| Predicted XLogP3 | 2.5 | Computational Prediction |

| Predicted Hydrogen Bond Donors | 2 | Computational Prediction |

| Predicted Hydrogen Bond Acceptors | 4 | Computational Prediction |

| Predicted Rotatable Bond Count | 5 | Computational Prediction |

| Predicted Solubility | Low in water, soluble in organic solvents like DMSO, DMF, and alcohols. | Based on general solubility of similar urea compounds[4] |

| Predicted Melting Point | Solid at room temperature, likely with a defined melting point. | Based on the nature of urea compounds[1] |

Synthesis and Characterization: A Proposed Pathway

The synthesis of this compound can be logically achieved through the reaction of 4-nitrophenethylamine with propyl isocyanate. This is a standard and widely employed method for the preparation of unsymmetrical ureas.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 4-nitrophenethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add propyl isocyanate (1.1 eq) dropwise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization and Validation

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), the ethyl linker (two triplets), the aromatic protons (two doublets), and the two N-H protons of the urea moiety. |

| ¹³C NMR | Resonances for the carbonyl carbon of the urea, the aliphatic carbons of the propyl and ethyl groups, and the aromatic carbons. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300), C=O stretching of the urea (~1630), N-H bending (~1570), and C-NO2 stretching (~1520 and ~1350). |

| Mass Spec (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺ or [M+Na]⁺. |

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, its structural motifs—a substituted urea and a nitroaromatic group—are present in many biologically active molecules.

Anticipated Biological Roles

-

Antimicrobial Activity: Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activities.[5][6] The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the microorganism.[6] Substituted ureas have also been reported to possess antibacterial and antifungal properties.[1][7]

-

Anticancer and Cytotoxic Potential: Many urea derivatives, including the FDA-approved drug Sorafenib, are potent kinase inhibitors used in cancer therapy. The urea moiety is crucial for binding to the hinge region of various protein kinases. Furthermore, nitroaromatic compounds have been investigated as hypoxia-activated prodrugs, where the nitro group is reduced in the low-oxygen environment of solid tumors to release a cytotoxic agent.[2] The cytotoxicity of urea derivatives against various cancer cell lines, such as HeLa cells, has been documented.[8]

-

Other Potential Activities: Substituted ureas have been explored for a wide range of other biological activities, including as anti-inflammatory, antiviral, and anthelmintic agents.[3]

Hypothetical Mechanism of Action (Anticancer)

Caption: Potential dual mechanism of anticancer action.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of in vitro assays would be required.

Antimicrobial Activity Screening

A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant potential for biological activity based on its structural components. The presence of both a urea scaffold and a nitroaromatic moiety suggests possible applications in antimicrobial and anticancer research. The synthetic route to this compound is straightforward, allowing for its accessible preparation and subsequent biological evaluation.

Future research should focus on the actual synthesis and rigorous characterization of this compound to confirm its structure and purity. Following this, a comprehensive screening of its biological activities, including antimicrobial and cytotoxic effects against a broad panel of cell lines, is warranted. Mechanistic studies to elucidate its mode of action will be crucial for any further development as a potential therapeutic agent.

References

-

Encyclopedia.pub. Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

-

Taylor & Francis Online. Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. [Link]

-

ResearchGate. Synthesis of novel N, N′‐dialkyl ureas 15–24 by Sequential Addition of Phenethylamines to Triphosegene. [Link]

-

PubMed. Antimicrobial and anthelmintic activities of aryl urea agents. [Link]

-

National Center for Biotechnology Information. Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]

-

ResearchGate. Synthesis of potentially biologically active novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines. [Link]

-

Semantic Scholar. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential.[Link]

-

National Center for Biotechnology Information. Structure-toxicity relationships of nitroaromatic compounds. [Link]

-

PubMed. Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures. [Link]

-

National Center for Biotechnology Information. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]

-

PubMed. The novel primaquine derivatives of N-alkyl, cycloalkyl or aryl urea: synthesis, cytostatic and antiviral activity evaluations. [Link]

-

PubMed. Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery. [Link]

-

National Center for Biotechnology Information. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

-

NIST WebBook. N-(4-Nitrophenyl)-N'-phenyl-urea. [Link]

-

MDPI. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

-

PubMed. Acylhydrazones and Their Biological Activity: A Review. [Link]

-

MDPI. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. [Link]

-

PubMed. Synthesis and biological activity of 2-aminothiazoles as novel inhibitors of PGE2 production in cells. [Link]

-

PubMed. Biological activities of chemically synthesized N-acetylneuraminic acid-(alpha 2----6)-monosaccharide analogs of lipid A. [Link]

-

MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]

-

National Center for Biotechnology Information. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. [Link]

-

E3S Web of Conferences. Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. [Link]

-

ResearchGate. (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. [Link]

-

US EPA. Urea, N-(4-nitrophenyl)-N'-propyl- - Substance Details. [Link]

-

NIST WebBook. N-(4-Nitrophenyl)-N'-phenyl-urea. [Link]

-

PubMed Central. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study. [Link]

-

SpectraBase. 1-(p-Chlorophenyl)-3-propylurea - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

- 1. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial and anthelmintic activities of aryl urea agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Comprehensive Analysis of 1-(4-Nitrophenethyl)-3-propylurea

Introduction

In the landscape of modern drug discovery and materials science, N-substituted ureas represent a cornerstone structural motif. Their utility stems from their ability to act as bioisosteres of peptide bonds and their capacity for forming robust hydrogen-bonding networks, which is critical for molecular recognition and the assembly of supramolecular structures.[1][2] This guide provides an in-depth technical overview of 1-(4-Nitrophenethyl)-3-propylurea, a molecule incorporating a polar nitrophenyl group and a flexible alkyl chain. This combination of functionalities makes it a compound of interest for researchers exploring structure-activity relationships in medicinal chemistry and for scientists developing novel functional materials.

This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate the findings but also to adapt and extend these methodologies to new molecular targets. We will proceed from the foundational chemical structure to a robust synthetic protocol, culminating in a multi-technique analytical workflow designed to ensure the unequivocal confirmation of its identity, purity, and structural integrity.

Chemical Structure and Physicochemical Properties

This compound possesses a molecular formula of C12H17N3O3 and a molecular weight of 251.28 g/mol .[3] The structure is characterized by a central urea linker connecting a 4-nitrophenethyl group on one side and an n-propyl group on the other. The presence of the nitro group imparts significant polarity, while the aromatic ring offers potential for π-stacking interactions. The two N-H protons of the urea moiety are crucial hydrogen bond donors.

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H17N3O3 |

| Molecular Weight | 251.28 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors| 4 |

Synthesis of this compound

The most direct and reliable method for synthesizing unsymmetrical ureas is the nucleophilic addition of a primary amine to an isocyanate.[4][5] This pathway is highly efficient and typically proceeds under mild conditions, making it a preferred choice in both academic and industrial settings.[6] The synthesis of the target compound involves the reaction of 4-nitrophenethylamine with propyl isocyanate.

Caption: Step-by-step workflow for the synthesis of the target compound.

Experimental Protocol

Materials:

-

4-Nitrophenethylamine (1.0 eq)

-

Propyl isocyanate (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, inert gas supply (N₂ or Ar)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-nitrophenethylamine (1.0 eq). Dissolve the amine in a minimal amount of anhydrous THF.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add propyl isocyanate (1.05 eq) dropwise via a dropping funnel over 15 minutes. The slight excess of isocyanate ensures the complete consumption of the starting amine.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).[7] The disappearance of the starting amine spot indicates the reaction is complete, typically within 2-4 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. The resulting crude solid is typically of high purity.

-

Purification: For analytical-grade material, purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[1]

Comprehensive Analytical Characterization

Unequivocal structural confirmation and purity assessment are paramount in chemical synthesis.[8] A multi-technique approach, combining spectroscopy and chromatography, provides a self-validating system for characterization.[9][10]

Caption: Integrated workflow for purity and structural analysis.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[11][12][13]

-

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms. The predicted spectrum for this compound should display distinct signals for the aromatic, alkyl chain, and urea N-H protons.[14]

-

¹³C NMR Spectroscopy: This provides information on the carbon skeleton. The number of signals corresponds to the number of unique carbon environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Propyl-CH₃ | ~0.8 (t) | ~11 |

| Propyl-CH₂ | ~1.4 (sextet) | ~23 |

| Propyl-N-CH₂ | ~2.9 (q) | ~41 |

| Phenethyl-Ar-CH₂ | ~2.9 (t) | ~36 |

| Phenethyl-N-CH₂ | ~3.4 (q) | ~42 |

| Aromatic-CH (ortho to CH₂) | ~7.5 (d) | ~130 |

| Aromatic-CH (ortho to NO₂) | ~8.1 (d) | ~124 |

| Aromatic-C (ipso to CH₂) | - | ~147 |

| Aromatic-C (ipso to NO₂) | - | ~146 |

| Urea N-H (propyl side) | ~6.1 (t) | - |

| Urea N-H (phenethyl side) | ~6.5 (t) | - |

| Urea C=O | - | ~158 |

(Note: 't' = triplet, 'q' = quartet, 'sextet' = sextet, 'd' = doublet. Actual shifts and multiplicities may vary.)

B. Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying the key functional groups present in a molecule by detecting their vibrational frequencies.[15][16]

Protocol:

-

Prepare a sample by either creating a KBr pellet with a small amount of the solid product or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Urea) | Stretch | 3300 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=O (Urea, Amide I) | Stretch | 1630 - 1680[17][18] |

| N-O (Nitro) | Asymmetric Stretch | 1500 - 1550 |

| N-H Bend (Amide II) | Bend | 1510 - 1570[18] |

| N-O (Nitro) | Symmetric Stretch | 1330 - 1370 |

| C-N | Stretch | 1200 - 1350 |

C. Mass Spectrometry (MS) MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.[9]

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution into an ESI-MS instrument.

-

Acquire the spectrum in positive ion mode.

Expected Results:

-

Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 252.13.

-

Other Adducts: Possible observation of sodium [M+Na]⁺ at m/z 274.11 or potassium [M+K]⁺ at m/z 290.10.

-

Key Fragments: Fragmentation may occur via cleavage of the C-C bond between the aromatic ring and the ethyl chain, or cleavage at the C-N bonds of the urea group.

Chromatographic Analysis

Chromatographic methods are the industry standard for determining the purity of pharmaceutical compounds and other fine chemicals.[15][19]

A. High-Performance Liquid Chromatography (HPLC) HPLC separates components of a mixture with high resolution, allowing for accurate quantification of purity.[7][19]

Protocol:

-

System: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Detection: UV detection at a wavelength where the nitrophenyl chromophore absorbs strongly (e.g., 254 nm or 270 nm).

-

Analysis: A pure sample should yield a single, sharp peak with a purity value >95%.

B. Thin-Layer Chromatography (TLC) TLC is a rapid, qualitative technique used for monitoring reaction progress and assessing fraction purity during chromatography.[7]

Protocol:

-

Stationary Phase: Silica gel 60 F₂₅₄ plate.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A 1:1 ratio is a good starting point.

-

Visualization: UV light at 254 nm will show the aromatic compound as a dark spot.

-

Result: A pure compound should appear as a single, well-defined spot.

Conclusion

This guide has detailed a comprehensive framework for the synthesis and analysis of this compound. The outlined synthetic procedure, based on the robust reaction between an amine and an isocyanate, is both efficient and scalable. The subsequent multi-technique analytical workflow, employing NMR, IR, MS, and HPLC, establishes a rigorous and self-validating protocol for confirming the molecular structure and assessing its purity. By explaining the causality behind experimental choices and providing expected data, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel organic molecules.

References

- Vertex AI Search. (2024). Analytical Techniques in Pharmaceutical Analysis. Retrieved from Google. [Source: vertexaisearch.cloud.google.com]

- Aragen. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.

- Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. [Source: azolifesciences.com]

- Wikipedia. (n.d.). Ureas. Retrieved from Wikipedia. [Source: en.wikipedia.org]

- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from organic-chemistry.org. [Source: organic-chemistry.org]

- ILT - Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis.

- DOAB. (n.d.). Analytical Techniques in Pharmaceutical and Biomedical Analysis. Retrieved from Directory of Open Access Books. [Source: directory.doabooks.org]

- Patil, S. A., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports.

- Zweigenbaum, J., et al. (1999). Simultaneous On-Line Characterization of Small Organic Molecules Derived from Combinatorial Libraries for Identity, Quantity, and Purity by Reversed-Phase HPLC with Chemiluminescent Nitrogen, UV, and Mass Spectrometric Detection. Analytical Chemistry. [Source: pubs.acs.org]

- ResearchGate. (2015). Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest. Retrieved from ResearchGate.

- Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research. [Source: pubmed.ncbi.nlm.nih.gov]

- Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis. [Source: thieme-connect.com]

- Tella, R., & Verma, R. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. [Source: ncbi.nlm.nih.gov]

- ResearchGate. (2018). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from ResearchGate.

- Chem Help ASAP. (2021).

- ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from ResearchGate.

- Doc Brown's Chemistry. (n.d.). Mass spectrum, 1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved from docbrown.info. [Source: docbrown.info]

- Jackson, W. G., et al. (2001). Synthesis, Characterization, and Reactivity of Urea Derivatives Coordinated to Cobalt(III). Possible Relevance to Urease. Inorganic Chemistry. [Source: pubmed.ncbi.nlm.nih.gov]

- Baylor College of Medicine. (n.d.). Organic Molecule Identification.

- Parchem. (n.d.). This compound (Cas 1034617-86-1).

- Zakharenko, A. L., et al. (2021). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry. [Source: link.springer.com]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. Ureas - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]

- 10. Analytical Techniques in Pharmaceutical and Biomedical Analysis [directory.doabooks.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Organic Molecule Identification | BCM [bcm.edu]

- 14. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. azolifesciences.com [azolifesciences.com]

- 16. researchgate.net [researchgate.net]

- 17. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. mdpi.com [mdpi.com]

- 19. iltusa.com [iltusa.com]

An In-Depth Technical Guide to N-(4-Nitrophenethyl)-N'-propylurea and its Chemical Class

Introduction to N-Phenethyl-N'-Alkyl Ureas

The urea moiety is a privileged scaffold in medicinal chemistry and materials science, recognized for its ability to form stable hydrogen bonds and act as a versatile pharmacophore.[1] The class of N-phenethyl-N'-alkyl ureas, characterized by a phenethylamine backbone linked to an alkyl chain via a urea bridge, has attracted interest for its potential biological activities. These activities can be modulated by substitutions on both the aromatic ring and the alkyl chain. The introduction of a nitro group, as in the case of the topic compound, significantly influences the molecule's electronic and steric properties, often imparting specific biological effects. Research on related urea derivatives has revealed a wide spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3]

Chemical Structure and Predicted Properties

The putative structure of 1-(4-Nitrophenethyl)-3-propylurea is presented below. Key structural features include a para-substituted nitrophenyl ring, a flexible ethyl linker, an N,N'-disubstituted urea core, and a propyl chain.

Molecular Structure

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

The properties of this compound can be predicted based on its structure. A summary of these predicted properties is provided in the table below.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₇N₃O₃ | Based on atom count from the structure.[4] |

| Molecular Weight | ~251.29 g/mol | Sum of atomic weights. |

| Appearance | Likely a solid at room temperature. | The urea group promotes intermolecular hydrogen bonding, leading to a higher melting point. |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The molecule is largely nonpolar, though the urea and nitro groups add some polarity. |

| Hydrogen Bond Donors | 2 | The two N-H groups of the urea moiety. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen of the urea and the two oxygens of the nitro group. |

General Synthesis Strategies

The synthesis of unsymmetrical ureas such as this compound is a well-established process in organic chemistry. A common and straightforward method involves the reaction of an amine with an isocyanate.

Synthetic Workflow

A plausible and efficient synthesis would involve the reaction of 4-nitrophenethylamine with propyl isocyanate in an aprotic solvent. This reaction is typically high-yielding and proceeds under mild conditions.

Caption: General workflow for the synthesis of N-phenethyl-N'-alkyl ureas.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on general methods for urea synthesis.[2]

-

Reagent Preparation: To a solution of 4-nitrophenethylamine (1.0 eq) in anhydrous toluene (or another suitable aprotic solvent), add propyl isocyanate (1.05 eq) dropwise at room temperature.

-

Causality: The use of a slight excess of the isocyanate ensures the complete consumption of the amine starting material. Anhydrous conditions are preferred to prevent the hydrolysis of the isocyanate.

-

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Self-Validation: The formation of the product is often accompanied by the precipitation of a solid. TLC analysis should show the disappearance of the amine spot and the appearance of a new, less polar product spot.

-

-

Workup and Isolation: Upon completion, the resulting solid precipitate is collected by filtration. The solid is then washed with a small amount of cold solvent to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Self-Validation: The purity of the final compound should be confirmed by melting point analysis and the characterization techniques described in the following section.

-

Characterization and Validation

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons (two doublets in the downfield region), the ethyl linker protons (two triplets), the urea N-H protons (broad signals), and the propyl chain protons (a triplet, a sextet, and a triplet). |

| ¹³C NMR | A characteristic signal for the urea carbonyl carbon (~155-160 ppm), along with signals for the aromatic, ethyl, and propyl carbons.[2] |

| FT-IR | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1630-1650 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (around 1520 and 1340 cm⁻¹, respectively).[2] |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

| HPLC | A single sharp peak indicating high purity. |

Potential Biological Activities and Research Applications

While no specific biological data exists for this compound, the activities of structurally related compounds provide a basis for predicting its potential applications.

Caption: Relationship between structural features and potential biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of urea derivatives.[5][6][7] The urea scaffold can interfere with bacterial cellular processes. The presence of a lipophilic phenethyl group and a nitro functionality may enhance this activity by facilitating membrane transport and participating in redox reactions within the bacterial cell. For instance, novel 1,3-disubstituted urea derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[5][6]

Anticancer Activity

The urea linkage is a key component in many approved anticancer drugs (e.g., Sorafenib, Regorafenib). These compounds often act as kinase inhibitors. Substituted phenethyl ureas have been investigated for their antiproliferative effects on various cancer cell lines.[8] The 4-nitrophenyl group, in particular, can be a crucial element for activity in certain classes of anticancer agents.

Other Potential Applications

Derivatives of urea are also explored for a variety of other therapeutic areas. For instance, they have been investigated as anti-inflammatory agents.[3] The specific combination of the nitrophenethyl and propyl groups would require dedicated screening to identify any significant activity in these or other areas.

Conclusion

This compound, as a member of the N-phenethyl-N'-alkyl urea class, represents a compound with significant potential for biological activity based on the established pharmacology of its structural components. While specific data for this molecule is currently lacking in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and potential areas of investigation. The protocols and predictive data presented here are grounded in the extensive research on related urea derivatives and offer a solid starting point for any researcher or drug development professional interested in exploring this chemical space. Further empirical investigation is necessary to fully elucidate the specific properties and activities of this particular compound.

References

-

Gok, N., Akincioglu, A., Binici, E.E., Akincioglu, H., Kilinc, N., & Goksu, S. (2021). Synthesis of novel sulfonamides with anti-Alzheimer and antioxidant capacities. Archiv der Pharmazie, 354(11), 2100224. Available from: [Link]

-

Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. Available from: [Link]

-

The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). Biointerface Research in Applied Chemistry, 12(5), 7052-7063. Available from: [Link]

-

Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. PubMed, PMID: 29207464. Available from: [Link]

-

Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. (2010). European Journal of Medicinal Chemistry, 45(11), 5253-5259. Available from: [Link]

-

New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2020). Molecules, 25(18), 4238. Available from: [Link]

-

Synthesis and anti-inflammatory activity of 1-nicotinoyl-3-(m-nitrophenyl)thiourea derivatives. (2021). E3S Web of Conferences, 284, 07008. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. parchem.com [parchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Whitepaper: A Mechanistic Hypothesis and Validation Strategy for 1-(4-Nitrophenethyl)-3-propylurea

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Nitrophenethyl)-3-propylurea is a novel small molecule whose mechanism of action has not been characterized. An analysis of its core structural features—a 1,3-disubstituted urea moiety and a nitrophenethyl group—provides a rational basis for forming a testable hypothesis. The urea scaffold is a well-established pharmacophore in a prominent class of Type II protein kinase inhibitors and is also a key feature of potent soluble epoxide hydrolase (sEH) inhibitors.[1][2][3] Based on this structural precedent, this guide proposes a primary and secondary mechanistic hypothesis. The primary hypothesis is that this compound functions as a protein kinase inhibitor . The secondary hypothesis posits that it acts as an inhibitor of soluble epoxide hydrolase (sEH) . This document provides a comprehensive, technically in-depth guide for rigorously validating these hypotheses. It outlines a logical, multi-stage experimental workflow, from broad initial screening to specific in-cell target validation and downstream pathway analysis. Detailed, field-proven protocols are provided for each critical experiment, emphasizing scientific integrity and data-driven decision-making.

Introduction and Rationale for Mechanistic Investigation

The quest to identify and characterize novel bioactive small molecules is a cornerstone of modern drug discovery. The compound this compound presents a chemical architecture that suggests specific, high-value biological interactions. Understanding its mechanism of action (MoA) is the critical first step in evaluating its potential as a chemical probe or therapeutic lead.

1.1 Molecular Deconstruction and Hypothesis Formulation

The structure of this compound can be deconstructed into two key functional domains:

-

The 1,3-Disubstituted Urea Core: This moiety is a privileged scaffold in medicinal chemistry. Its ability to act as a rigid hydrogen bond donor-acceptor makes it ideal for interacting with the hinge region of protein kinases or the active site of hydrolases.[1][2][4] Numerous FDA-approved drugs, such as the multi-kinase inhibitor Sorafenib, feature a bi-aryl urea core that is critical for their inhibitory activity.[3][5]

-

The 4-Nitrophenethyl Group: This substituent provides hydrophobicity and specific electronic properties. The phenethyl portion can engage in hydrophobic or π-stacking interactions within a binding pocket, while the electron-withdrawing nitro group can influence binding affinity and metabolic stability.[6][7]

This structural analysis leads to two plausible, testable hypotheses:

-

Primary Hypothesis: The compound acts as a protein kinase inhibitor. The urea core would anchor the molecule to the ATP-binding site's hinge region, while the nitrophenethyl group projects into an adjacent hydrophobic pocket, conferring target specificity.[2][8]

-

Secondary Hypothesis: The compound inhibits soluble epoxide hydrolase (sEH). Substituted ureas are a well-documented class of potent sEH inhibitors, where they mimic the transition state of epoxide hydrolysis.[1][9][10][11] Inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension.[1][4]

This guide will now detail the experimental strategy to systematically investigate these hypotheses.

Validation of the Primary Hypothesis: Protein Kinase Inhibition

The investigation into kinase inhibition will follow a tiered approach, moving from broad, high-throughput screening to specific, mechanistic cellular assays. This ensures a cost-effective and logically sound progression, where each stage of experiments informs the next.

2.1 Experimental Workflow: Kinase Target Deconvolution

The workflow is designed to first identify potential kinase targets, then confirm and quantify the interaction, validate engagement in a physiological context, and finally, measure the functional downstream consequences of target inhibition.

Caption: Workflow for kinase inhibitor target validation.

2.2 Detailed Experimental Protocols

Protocol: Broad Kinase Panel Screening

-

Objective: To identify potential kinase targets of this compound from a large, representative panel of the human kinome.

-

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. For the assay, create a 100 µM working solution.

-

Assay Platform: Utilize a reputable commercial kinase profiling service (e.g., Reaction Biology, Eurofins DiscoverX). Select a radiometric (e.g., HotSpot) or fluorescence-based assay platform.

-

Screening Concentration: Perform a single-point screen at a high concentration, typically 10 µM, to maximize the chances of detecting interactions.

-

Kinase Panel: Screen against a comprehensive panel representing all major kinase families (e.g., >400 kinases).

-

Execution: The compound is incubated with each kinase, its respective substrate, and ATP (spiked with ³³P-ATP for radiometric assays).

-

Data Analysis: Kinase activity is measured by quantifying substrate phosphorylation. Results are expressed as the percentage of remaining kinase activity relative to a DMSO vehicle control. A common hit criterion is >80-90% inhibition.

-

Protocol: In-Cell Target Engagement via Cellular Thermal Shift Assay (CETSA®)

-

Objective: To confirm that the compound directly binds to and stabilizes the putative target kinase within intact cells, a critical step for validating physiological relevance.[12][13][14][15]

-

Causality: A drug binding to its target protein confers thermal stability.[16] When heated, unbound proteins denature and aggregate, while drug-bound proteins remain soluble.[13][14] Measuring the amount of soluble target protein at different temperatures confirms engagement.[12]

-

Methodology:

-

Cell Culture: Culture a relevant cell line known to express the target kinase to ~80% confluency.

-

Compound Treatment: Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 1-2 hours.

-

Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]

-

Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) to release cellular contents.

-

Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[16]

-

Detection: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of the target kinase via Western Blot or ELISA.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A rightward shift in the melting curve in the presence of the compound indicates target stabilization and therefore, engagement.

-

-

Alternative Protocol: NanoBRET® Target Engagement Assay

-

For greater sensitivity and throughput, the NanoBRET® assay is a superior alternative.[17][18][19] This method measures bioluminescence resonance energy transfer (BRET) between a target kinase fused to NanoLuc® luciferase and a fluorescent tracer that binds the kinase's active site.[20]

-

Principle: The test compound competes with the tracer for binding to the kinase.[21] This competition disrupts BRET in a dose-dependent manner, allowing for quantitative measurement of compound affinity in living cells.[17][20]

-

Protocol: Downstream Pathway Analysis via Phospho-Western Blot

-

Objective: To demonstrate that target engagement by the compound leads to a functional consequence, namely the inhibition of the target kinase's activity in cells.

-

Causality: If the compound inhibits the target kinase, the phosphorylation of its known downstream substrate(s) should decrease. This provides the crucial link between target binding and cellular effect.

-

Methodology:

-

Cell Treatment: Seed cells and grow overnight. Treat cells with a dose-response range of the test compound (e.g., 0.1 µM to 30 µM) for a specified time (e.g., 2-4 hours). Include a positive control (a known inhibitor of the pathway) and a DMSO vehicle control.

-

Stimulation (if necessary): If the pathway is not basally active, stimulate it with an appropriate growth factor or agonist for a short period (e.g., 15-30 minutes) before harvesting.

-

Lysis: Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[22]

-

Western Blot:

-

Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[22]

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour. Avoid using milk, as its phosphoproteins can cause high background.[23][24]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with two primary antibodies simultaneously: a rabbit antibody specific for the phosphorylated substrate and a mouse antibody for the total amount of that substrate protein.[22]

-

Secondary Antibody Incubation: Wash the membrane and incubate for 1 hour with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit IRDye 800CW and goat anti-mouse IRDye 680RD).

-

-

Imaging and Analysis: Image the blot using a near-infrared imaging system (e.g., Odyssey CLx). Quantify the intensity of the phospho-protein band and normalize it to the intensity of the total protein band for that lane.[22] A dose-dependent decrease in the normalized phospho-signal confirms functional inhibition of the pathway.

-

Investigation of the Secondary Hypothesis: sEH Inhibition

Should the kinase screening fail to yield a compelling hit, the secondary hypothesis provides a strong alternative path for investigation.

3.1 Rationale and Experimental Plan

The 1,3-disubstituted urea is a known pharmacophore for potent and selective sEH inhibitors.[1][9] These inhibitors have demonstrated therapeutic potential in models of inflammation, pain, and hypertension.[1] The validation process is more direct than for kinases and relies on a primary biochemical assay.

Caption: Workflow for validating sEH inhibition.

3.2 Protocol: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

-

Objective: To directly measure the ability of this compound to inhibit the enzymatic activity of recombinant sEH.

-

Methodology:

-

Reagents: Obtain recombinant human or murine sEH and a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

-

Assay Setup: In a 96-well plate, add sEH enzyme to a buffer solution (e.g., bis-Tris/HCl, pH 7.0).

-

Compound Addition: Add the test compound across a range of concentrations (e.g., 1 nM to 100 µM) or a DMSO vehicle control.

-

Initiate Reaction: Add the CMNPC substrate to all wells to start the enzymatic reaction. The hydrolysis of CMNPC by sEH produces a highly fluorescent product.

-

Detection: Measure the increase in fluorescence over time using a plate reader (Excitation: 330 nm, Emission: 465 nm).

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the reaction rate against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Interpretation and Future Directions

The experimental workflows described provide a clear path to elucidating the mechanism of action of this compound.

-

Scenario 1: Positive Kinase Hit: If the compound demonstrates potent inhibition of a specific kinase, confirmed by cellular target engagement and downstream pathway modulation, future work should focus on kinome-wide selectivity profiling to understand off-target effects, co-crystallization to determine the binding mode, and structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

Scenario 2: Positive sEH Hit: If the compound proves to be a potent sEH inhibitor, the next steps would involve in vivo pharmacokinetic studies and testing in animal models of inflammation or hypertension to establish therapeutic potential.

-

Scenario 3: Negative Results: If neither hypothesis is validated, broader phenotypic screening or chemoproteomic approaches (e.g., affinity-based protein profiling) would be necessary to identify its biological target(s).

Conclusion

References

-

Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849–8854. [Link]

-

Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of inhibitors to a target protein in cells. Cell Chemical Biology, 25(2), 256-264.e6. (Note: While the direct link is to a ResearchGate diagram, it illustrates the principle described by Promega.) [Link]

-

Kim, I. H., et al. (2015). Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PLOS ONE, 10(4), e0121574. [Link]

-

Garsky, V. M., et al. (2006). Peptidyl-urea based inhibitors of soluble epoxide hydrolases. Bioorganic & Medicinal Chemistry Letters, 16(18), 4933–4937. [Link]

-

Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PubMed, PMID: 10449749. [Link]

-

News-Medical.Net. (2021). NanoBRET™ Target Engagement for drug development. Retrieved January 14, 2026, from [Link]

-

PNAS. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Retrieved January 14, 2026, from [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved January 14, 2026, from [Link]

-

protocols.io. (2017). Pan/Phospho Analysis For Western Blot Normalization. Retrieved January 14, 2026, from [Link]

-

CUSABIO. (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. Retrieved January 14, 2026, from [Link]

-

Wako Pure Chemical Corporation. (n.d.). Western Blot Analysis of Phosphorylated Proteins. Retrieved January 14, 2026, from [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 169-188. [Link]

-

ResearchGate. (n.d.). Classification of urea-based antineoplastic kinase inhibitors. Retrieved January 14, 2026, from [Link]

-

La-Beck, N. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(8), 2205–2214. [Link]

-

Harris, P. A., et al. (2009). Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 52(11), 3501–3512. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 14, 2026, from [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

-

Grokipedia. (2026). Cellular thermal shift assay. Retrieved January 14, 2026, from [Link]

-

Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 5(5), 718-727. [Link]

-

ResearchGate. (n.d.). Protein kinase inhibitors from the urea class. Retrieved January 14, 2026, from [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 14, 2026, from [Link]

-

Sancineto, L., et al. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 250, 115206. [Link]

-

White, F. M. (2010). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics, 10(4), 770–782. [Link]

-

Al-Abdullah, E. S., et al. (2011). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 6(45), 30453-30465. [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

-

Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851–2893. [Link]

Sources

- 1. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]

- 2. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptidyl-urea based inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. svedbergopen.com [svedbergopen.com]

- 7. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. annualreviews.org [annualreviews.org]

- 14. grokipedia.com [grokipedia.com]

- 15. news-medical.net [news-medical.net]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]

- 18. news-medical.net [news-medical.net]

- 19. NanoBRET® Target Engagement BET BRD Assays [promega.jp]

- 20. researchgate.net [researchgate.net]

- 21. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 22. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Potential Biological Targets of 1-(4-Nitrophenethyl)-3-propylurea

Executive Summary

The urea scaffold is a cornerstone in medicinal chemistry, renowned for its ability to form key hydrogen bonding interactions with biological macromolecules. This has led to the development of numerous urea-containing drugs with a wide array of therapeutic applications.[1] This guide focuses on the potential biological targets of a specific, yet under-characterized molecule: 1-(4-Nitrophenethyl)-3-propylurea. By analyzing its structural motifs—the phenethyl group, the urea core, and the nitro substituent—and drawing parallels with structurally related compounds, we can delineate a logical path toward identifying and validating its primary biological targets. This document provides a comprehensive overview of these potential targets, supported by detailed experimental protocols and logical frameworks to guide future research.

Introduction: Deconstructing this compound

This compound is an unsymmetrical urea derivative. Its structure can be broken down into three key components that inform its potential bioactivity:

-

Phenethylamine Backbone: Phenethylamine and its derivatives are precursors to neurotransmitters and are known to interact with a variety of receptors and enzymes in the central nervous system.[2]

-

Urea Moiety: This functional group is an excellent hydrogen bond donor and acceptor, making it a privileged scaffold for engaging with the active sites of enzymes and receptors.[1][3]

-

4-Nitro Group: This electron-withdrawing group can influence the molecule's pharmacokinetic properties and may participate in specific interactions with target proteins.

Given the broad biological activities reported for phenethylurea derivatives, including anticancer, antimicrobial, and enzyme inhibitory effects, a multi-pronged approach is warranted to elucidate the specific targets of this compound.[2][4][5]

Potential Target Class I: Enzyme Inhibition

The urea functionality is a common feature in many enzyme inhibitors, where it often mimics a substrate or interacts with key catalytic residues.[1][6]

Urease Inhibition

Rationale: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[7] Its inhibition is a target for treating infections by urease-producing bacteria (e.g., Helicobacter pylori) and in agriculture to prevent nitrogen loss from urea-based fertilizers.[7][8] Given that this compound is a structural analogue of urea, it is a prime candidate for a urease inhibitor.[8]

Proposed Mechanism: The compound could act as a competitive inhibitor, binding to the active site of urease and preventing the substrate from binding. The urea moiety would likely coordinate with the nickel ions in the active site, while the phenethyl and propyl groups could form hydrophobic interactions with surrounding amino acid residues.

Experimental Workflow for Urease Inhibition Assay:

Caption: Workflow for Urease Inhibition Assay

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a 1 U/mL solution of Jack Bean Urease in phosphate buffer (pH 7.4).

-

Prepare a 100 mM urea solution in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO and create a series of dilutions in phosphate buffer.

-

Prepare Nessler's reagent for ammonia detection.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the urease solution to each well.

-

Add 50 µL of the compound dilutions or vehicle control (DMSO in buffer) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 50 µL of the urea solution to each well.

-

Incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 25 µL of 1 M HCl.

-

Add 25 µL of Nessler's reagent to each well and incubate for 10 minutes at room temperature.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

-

Cholinesterase Inhibition

Rationale: Some phenolic ureas have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The phenethyl group in the test compound is a common feature in many cholinesterase inhibitors.

Experimental Approach: A similar enzymatic assay, Ellman's method, can be employed to assess the inhibition of AChE and BChE.

Table 1: Potential Enzyme Targets and Assay Methods

| Enzyme Target | Rationale | Suggested Assay Method | Key Parameters |

| Urease | Structural analog of urea. | Nessler's Reagent Method | IC50 |

| Acetylcholinesterase (AChE) | Phenethylurea scaffold.[2] | Ellman's Method | IC50, Ki |

| Butyrylcholinesterase (BChE) | Phenethylurea scaffold.[2] | Ellman's Method | IC50, Ki |

| HIV Protease | Urea core is a known pharmacophore.[1][3] | FRET-based Protease Assay | IC50 |

Potential Target Class II: Anticancer Activity

The antiproliferative activity of urea derivatives against various cancer cell lines is well-documented.[4][5][9][10] The mechanism of action can be diverse, ranging from kinase inhibition to induction of apoptosis.

Cell Viability and Proliferation Assays

Rationale: The initial step in evaluating anticancer potential is to assess the compound's effect on the viability and proliferation of cancer cells. A panel of cancer cell lines representing different tumor types should be used.

Experimental Workflow for Cell Viability Screening:

Caption: Workflow for MTT Cell Viability Assay

Detailed Protocol (MTT Assay):

-

Cell Seeding:

-

Seed cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare a range of concentrations of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

-

Incubate for 48 to 72 hours.

-

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value from the dose-response curve.

-

Potential Target Class III: Antimicrobial Activity

Urea derivatives have shown promise as antimicrobial agents against a spectrum of bacteria.[11][12]

Minimum Inhibitory Concentration (MIC) Determination

Rationale: The first step in assessing antimicrobial activity is to determine the minimum concentration of the compound that inhibits the visible growth of a microorganism.

Experimental Protocol (Broth Microdilution):

-

Preparation:

-

Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth.

-

Prepare serial twofold dilutions of this compound in the broth in a 96-well plate.

-

-

Inoculation:

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Analysis:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

-

Potential Target Class IV: Ion Channel Modulation

Rationale: While not a sulfonylurea, the structural similarity of the propylurea moiety to that in compounds like chlorpropamide suggests a potential interaction with ion channels.[13][14] Chlorpropamide and other sulfonylureas target the ATP-sensitive potassium (KATP) channels in pancreatic beta cells, leading to insulin secretion.[15]

Proposed Target: The Kir6.x/SUR subunit complex of the KATP channel.

Experimental Approach:

-

Electrophysiology (Patch-Clamp): This is the gold standard for studying ion channel activity. The effect of this compound on KATP currents can be directly measured in cells expressing these channels (e.g., insulinoma cell lines like INS-1).

-

Insulin Secretion Assay: If the compound is found to modulate KATP channels, its effect on insulin secretion from pancreatic beta cells can be measured using an ELISA-based assay.

Conclusion and Future Directions

The structural features of this compound suggest a high probability of biological activity across several target classes. The most promising avenues for initial investigation are its potential as an enzyme inhibitor (particularly urease), an anticancer agent, and an antimicrobial compound. The systematic experimental workflows outlined in this guide provide a robust framework for elucidating the precise biological targets and mechanism of action of this molecule. Positive results in these initial screens should be followed by more in-depth mechanistic studies, such as kinase profiling, apoptosis assays, and target deconvolution studies using techniques like affinity chromatography or cellular thermal shift assays (CETSA). This structured approach will be crucial in determining the therapeutic potential of this compound and guiding its future development.

References

-

Synthesis of potentially biologically active novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Urea compounds and their use as enzyme inhibitors. (n.d.). Google Patents.

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. Retrieved January 14, 2026, from [Link]

-

Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). PMC. Retrieved January 14, 2026, from [Link]

- Urease Inhibitors. (n.d.). International Plant Nutrition Institute. Retrieved January 14, 2026, from [https://www.ipni.net/publication/nutrifacts-na.nsf/0/F6A37A1B5780521485257E22005A3F0B/ FILE/NutriFacts-NA-17.pdf)

-

Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. (2020). Nature. Retrieved January 14, 2026, from [Link]

-

Substituted Tetrahydronaphthalen-1-yl-phenethyl Ureas: Synthesis, Characterization, and Biological Evaluations. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. (2023). PMC. Retrieved January 14, 2026, from [Link]

-

New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2020). MDPI. Retrieved January 14, 2026, from [Link]

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2012). NIH. Retrieved January 14, 2026, from [Link]

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2012). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Mechanism of action of hydroxyurea. (1994). PubMed. Retrieved January 14, 2026, from [Link]

-

Synthesis and Biological Activity of 1-nicotinoylo-3-(meta-nitrophenyl)-thiourea derivatives with anti-inflammatory activity. (2023). E3S Web of Conferences. Retrieved January 14, 2026, from [Link]

-

Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). PMC. Retrieved January 14, 2026, from [Link]

-

Chlorpropamide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Pharmacology of 1-(p-chlorobenzenesulfonyl)-3-n-propylurea (Chlorpropamide). (1959). PubMed. Retrieved January 14, 2026, from [Link]

-

What is the mechanism of Chlorpropamide? (2024). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RS57146B1 - Urea compounds and their use as enzyme inhibitors - Google Patents [patents.google.com]

- 7. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]

- 8. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Chlorpropamide | C10H13ClN2O3S | CID 2727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pharmacology of 1-(p-chlorobenzenesulfonyl)-3-n-propylurea (chlorpropamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Chlorpropamide? [synapse.patsnap.com]

An In-Depth Technical Guide to the In Silico Modeling of 1-(4-Nitrophenethyl)-3-propylurea Interactions with Histone Deacetylase 2 (HDAC2)

This guide provides a comprehensive, technically-focused walkthrough for the in silico analysis of 1-(4-Nitrophenethyl)-3-propylurea, a novel compound with therapeutic potential. We will explore its interactions with a plausible biological target, Histone Deacetylase 2 (HDAC2), employing a suite of computational tools to predict binding affinity, stability, and key molecular interactions. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.

Introduction: The Rationale for Targeting HDAC2

This compound is a synthetic molecule featuring a urea scaffold, a common motif in a variety of biologically active compounds. The urea functional group, with its capacity for forming multiple hydrogen bonds, is a privileged structure in medicinal chemistry.[1] Derivatives of urea have demonstrated a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

Notably, the bis-aryl urea structure is a well-established pharmacophore for the inhibition of protein kinases.[3][4] Furthermore, urea-based compounds have been successfully developed as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[5] The phenethyl and nitrophenyl moieties of our subject compound are also found in various bioactive molecules, suggesting the potential for specific interactions within a protein binding pocket.[6][7]

Given the prevalence of urea-based scaffolds in HDAC inhibitors and the availability of high-resolution crystal structures, we have selected Histone Deacetylase 2 (HDAC2) as a representative and compelling biological target for this in silico modeling guide. Dysregulation of HDAC2 is implicated in various cancers and neurological disorders, making it a significant therapeutic target.[8]

This guide will delineate a complete computational workflow, from initial structure preparation to advanced simulation and analysis, providing a robust framework for evaluating the potential of this compound as an HDAC2 inhibitor.

The Computational Modeling Workflow

Our in silico investigation will follow a multi-step process, designed to provide a comprehensive understanding of the compound's interaction with HDAC2. Each step builds upon the previous one, offering progressively deeper insights into the molecular recognition process.

Figure 1: A high-level overview of the in silico modeling workflow.

Part I: Structure Preparation - Laying the Foundation

Accurate and meticulous preparation of both the ligand and protein structures is a critical first step for any meaningful in silico study. Errors or inaccuracies introduced at this stage will propagate throughout the entire workflow, leading to unreliable results.

Ligand Preparation: this compound

The 2D chemical structure of this compound must be converted into a 3D conformation with an optimized geometry and appropriate atom types and charges.

Protocol 1: Ligand Preparation using Avogadro and Open Babel

-

2D Structure Sketching: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the free, open-source MarvinSketch.

-

3D Structure Generation:

-

Import the 2D structure into Avogadro, an open-source molecular editor and visualizer.

-

Use the "Extensions" -> "Optimize Geometry" feature to generate a preliminary 3D conformation.

-

-

Energy Minimization:

-

Further refine the 3D structure by performing an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step removes steric clashes and brings the molecule to a low-energy conformation.

-

-

File Format Conversion and Charge Assignment:

-

Save the optimized 3D structure in a common format like .mol2 or .sdf.

-

Utilize Open Babel, a versatile chemical toolbox, to convert the structure to the PDBQT format required by AutoDock Vina. During this conversion, Gasteiger partial charges will be assigned, and rotatable bonds will be defined.

-

Command: obabel -i mol2 ligand.mol2 -o pdbqt -O ligand.pdbqt --partialcharge gasteiger

-

Protein Preparation: Histone Deacetylase 2 (HDAC2)

For this guide, we will use the crystal structure of human HDAC2 in complex with an inhibitor, which can be obtained from the Protein Data Bank (PDB).[9] A suitable high-resolution structure, for instance, PDB ID: 7MOZ , will serve as our receptor.[9]

Protocol 2: Protein Preparation using UCSF Chimera and AutoDockTools

-

PDB Structure Retrieval: Download the PDB file for 7MOZ from the RCSB PDB database.

-

Initial Cleaning and Inspection (UCSF Chimera):

-

Open the PDB file in UCSF Chimera.

-

Remove water molecules and any co-crystallized ligands and ions that are not part of the active site. For 7MOZ, this would involve deleting the existing inhibitor.

-

Inspect the protein for missing residues or atoms. If necessary, use modeling tools to repair any structural defects.

-

-

Protonation and Charge Assignment (AutoDockTools):

-

Open the cleaned PDB file in AutoDockTools (ADT).

-

Add polar hydrogens to the protein.

-

Assign Kollman charges, which are optimized for protein simulations.

-

Save the prepared protein in PDBQT format. This will create a file containing the protein coordinates with added hydrogens and assigned charges.

-